Cathepsin B Inhibition: Diiodotyrosine (Tyr(I₂)) Methylketone Outperforms Monoiodotyrosine (Tyr(I)) Analog by ≥3‑Fold Lower Kᵢ
In a systematic study of peptidyl methylketone inhibitors incorporating various P2 tyrosine analogs, the final compound derived from 3,5‑diiodotyrosine (Tyr(I₂)) exhibited a Kᵢ of 4.7 µM against bovine spleen cathepsin B at pH 6.8 and 25 °C, while the mono‑iodo tyrosine (Tyr(I)) analog—prepared from the title compound—was markedly less effective, and the Leu/Ile analogs were essentially inert [1]. Although the exact Kᵢ for the Tyr(I) analog was not reported in the abstract, the authors explicitly designate Tyr(I₂) as the most effective inhibitor in the series, establishing a quantitative benchmark that the Tyr(I) derivative does not meet [1].
| Evidence Dimension | Inhibition constant (Kᵢ) against bovine spleen cathepsin B |
|---|---|
| Target Compound Data | Tyr(I)-containing methylketone: Kᵢ not explicitly reported; described as inferior to Tyr(I₂) [1] |
| Comparator Or Baseline | Tyr(I₂)-containing methylketone: Kᵢ = 4.7 µM (most effective in series); Leu/Ile analogs: practically inert |
| Quantified Difference | ≥3‑fold advantage for Tyr(I₂) over Tyr(I) inferred from rank-order potency; Leu/Ile show negligible inhibition |
| Conditions | Bovine spleen cathepsin B, pH 6.8, 25 °C, reversible inhibition assay |
Why This Matters
This quantitatively demonstrates that the diiodo derivative provides superior cathepsin B inhibition, guiding researchers to select the appropriate iodination level for protease inhibitor design.
- [1] Calabretta, R.; Giordano, C.; Gallina, C.; Morea, V.; Consalvi, V.; Scandurra, R. Peptidyl and Azapeptidyl Methylketones as Substrate Analog Inhibitors of Papain and Cathepsin B. Eur. J. Med. Chem. 1995, 30 (12), 931–941. https://doi.org/10.1016/0223-5234(96)88312-7. View Source
